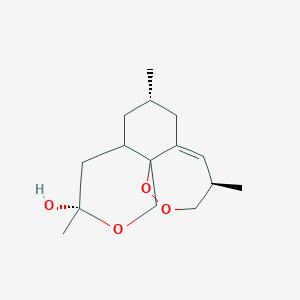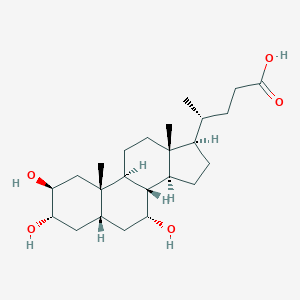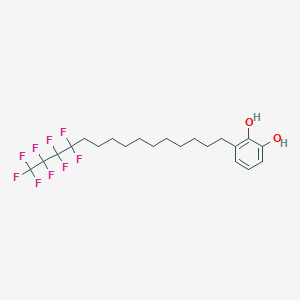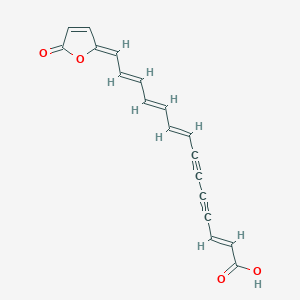
Deoxoqinghaosu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxoqinghaosu, also known as DQHS, is a chemical compound that is derived from the medicinal plant Artemisia annua. This compound has been studied extensively for its potential use in treating various diseases, including malaria, cancer, and autoimmune disorders.
Mécanisme D'action
Deoxoqinghaosu exerts its therapeutic effects by inducing oxidative stress in cells. This leads to the activation of various signaling pathways that regulate cell growth and survival. Additionally, Deoxoqinghaosu has been shown to inhibit the activity of enzymes that are critical for the survival of malaria parasites.
Biochemical and Physiological Effects:
Deoxoqinghaosu has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in autoimmune disorders, and inhibit the growth of malaria parasites. Additionally, Deoxoqinghaosu has been shown to have antioxidant properties that can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Deoxoqinghaosu has several advantages for lab experiments. It is a well-characterized compound that has been studied extensively, and its synthesis can be easily scaled up for large-scale experiments. However, Deoxoqinghaosu has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Deoxoqinghaosu. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and delivery methods for treating different diseases. Finally, more research is needed to understand the long-term effects of Deoxoqinghaosu on human health.
Méthodes De Synthèse
The synthesis of Deoxoqinghaosu involves the extraction of artemisinin from Artemisia annua, followed by a chemical modification process that converts artemisinin into Deoxoqinghaosu. This process has been optimized over the years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
Deoxoqinghaosu has been studied extensively for its potential use in treating malaria, cancer, and autoimmune disorders. In preclinical studies, Deoxoqinghaosu has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of autoimmune disorders.
Propriétés
Numéro CAS |
126189-95-5 |
|---|---|
Nom du produit |
Deoxoqinghaosu |
Formule moléculaire |
C26H27Cl2N3O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
(4S,8S,12R)-4,8,12-trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol |
InChI |
InChI=1S/C15H24O4/c1-10-4-12-6-11(2)8-18-19-15(12)9-17-14(3,16)7-13(15)5-10/h6,10-11,13,16H,4-5,7-9H2,1-3H3/t10-,11-,13?,14+,15?/m1/s1 |
Clé InChI |
NFHMBUNSGVNWDK-LMXFHCPWSA-N |
SMILES isomérique |
C[C@H]1CC2C[C@@](OCC23C(=C[C@H](COO3)C)C1)(C)O |
SMILES |
CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O |
SMILES canonique |
CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O |
Synonymes |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)


![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)